Saturated Vapor Pressure at 350 K: A Critical Differentiator for CVD Precursor Selection
Trimethyl(phenoxy)silane exhibits a saturated vapor pressure of 4130 Pa at 350 K, placing it in the same volatility class as trimethyl(phenyl)silane (4400 Pa) and trimethyl(cyclohexyloxy)silane (4530 Pa), but approximately 12.7-fold lower than the allyloxy analog trimethyl(allyloxy)silane (52,660 Pa) under identical conditions [1]. This intermediate volatility profile distinguishes it from both high-volatility small-substituent silyl ethers and low-volatility bulkier trialkylsilyl phenoxides.
| Evidence Dimension | Saturated Vapor Pressure at 350 K |
|---|---|
| Target Compound Data | 4130 Pa |
| Comparator Or Baseline | Trimethyl(allyloxy)silane: 52,660 Pa; Trimethyl(phenyl)silane: 4400 Pa; Trimethyl(cyclohexyloxy)silane: 4530 Pa |
| Quantified Difference | Target compound is 12.7× less volatile than trimethyl(allyloxy)silane; 0.94× relative to trimethyl(phenyl)silane |
| Conditions | Static tensimetry with glass membrane null manometer; temperature 350 K |
Why This Matters
Vapor pressure directly governs precursor delivery efficiency in CVD processes—a 12.7-fold difference in volatility alters mass transport rates and film deposition kinetics, making trimethyl(phenoxy)silane suitable for moderate-temperature, moderate-pressure CVD regimes where allyloxy analogs would evaporate too rapidly and bulkier analogs may require excessive heating.
- [1] Mishra, P., et al. (2016). Thermal properties of some organosilicon precursors for chemical vapor deposition. Journal of Thermal Analysis and Calorimetry, 126, 609–616. View Source
